molecular formula C12H17NO2 B12362615 Decahydro-1,8-naphthalimide

Decahydro-1,8-naphthalimide

Cat. No.: B12362615
M. Wt: 207.27 g/mol
InChI Key: PBFKPCWZHTXKCN-UHFFFAOYSA-N
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Description

Decahydro-1,8-naphthalimide is a derivative of 1,8-naphthalimide, a compound known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a decahydro modification, enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydro-1,8-naphthalimide can be synthesized through an aromatic nucleophilic substitution reaction. This involves the reaction of 4-bromo-1,8-naphthalic anhydride with appropriate nucleophiles under controlled conditions . The reaction typically requires solvents like acetonitrile and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Decahydro-1,8-naphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalimide derivatives with varying degrees of hydrogenation .

Mechanism of Action

The mechanism of action of decahydro-1,8-naphthalimide involves its interaction with molecular targets such as DNA and proteins. The compound’s photophysical properties allow it to bind to DNA, causing structural changes that can inhibit replication and transcription. This makes it a potent anticancer agent . Additionally, its fluorescent properties enable it to be used in cellular imaging, providing insights into cellular processes and structures .

Comparison with Similar Compounds

Decahydro-1,8-naphthalimide is unique compared to other 1,8-naphthalimide derivatives due to its enhanced stability and reactivity. Similar compounds include:

These compounds share similar core structures but differ in their functional groups and applications, highlighting the versatility and adaptability of the 1,8-naphthalimide framework.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C12H17NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h7-10H,1-6H2,(H,13,14,15)

InChI Key

PBFKPCWZHTXKCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC3C2C(C1)C(=O)NC3=O

Origin of Product

United States

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